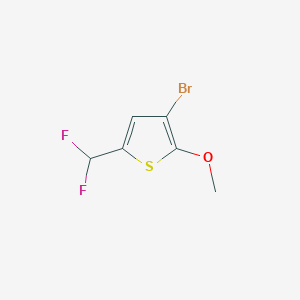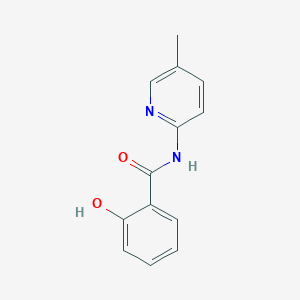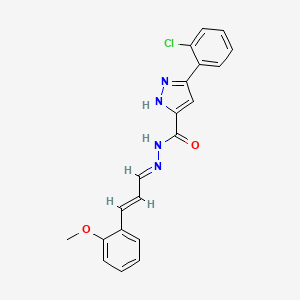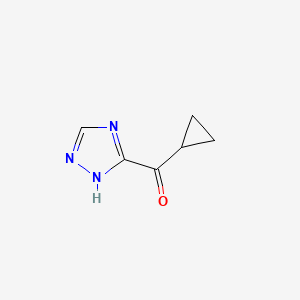
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C16H22ClN7O2 and its molecular weight is 379.85. The purity is usually 95%.
BenchChem offers high-quality 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Derivatives of Imidazo-sym-triazine
Research by Dovlatyan et al. (2008) on derivatives of imidazo-sym-triazine, a compound structurally related to the one , demonstrates the potential for creating novel chemical entities through the modification of triazine derivatives. The study explored the conversion of 2-dimethylamino-4,6,7,8-tetrahydroimidazo[1,2-a]-sym-triazin-4-one into derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones, showcasing the versatility of triazine compounds in chemical synthesis (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2008).
Bi-Functional Melamine Derivatives
A study on bi-functional melamine derivatives by Matsukawa et al. (1980) revealed the synthesis of new compounds by modifying melamine, a triazine derivative, demonstrating the potential for developing materials with unique properties. This research highlights the adaptability and utility of triazine derivatives in creating new chemical compounds with potential applications in various scientific fields (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
Antitumour Agents
Research into labeled compounds of interest as antitumour agents by Ferrer, Naughton, and Threadgill (2002) involved the treatment of 2-chloro-4,6-(dimethylamino)-1,3,5-triazine, showcasing the importance of triazine derivatives in the development of potential anticancer agents. This study emphasizes the significance of chemical modifications to enhance the therapeutic potential of triazine compounds (Ferrer, Naughton, & Threadgill, 2002).
Herbicide Movement in Soil
Davidson and McDougal (1973) investigated the movement of herbicides in soil, including compounds structurally related to triazines, highlighting the environmental impact and behavior of such chemicals in agricultural settings. This research provides insights into the ecological aspects of triazine derivatives, emphasizing the need for understanding their environmental mobility and degradation (Davidson & McDougal, 1973).
properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN7O2/c1-23(2)14-20-13(21-15(22-14)24(3)4)9-18-16(25)19-11-8-10(17)6-7-12(11)26-5/h6-8H,9H2,1-5H3,(H2,18,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNQHMFEVPWIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)
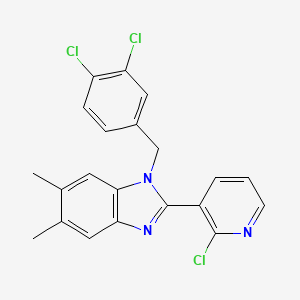
![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)
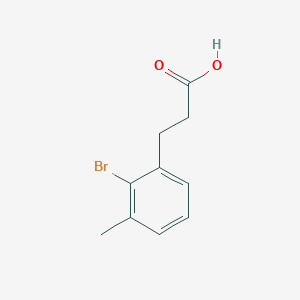
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)

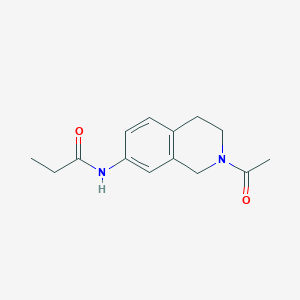
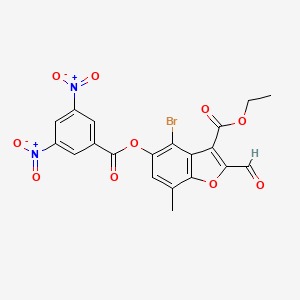

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)
